
ACORINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acorine is a naturally occurring alkaloid found in various plant species, including Acorus calamus, Acorus gramineus, and Acorus tatarinowii. It has been traditionally used for its therapeutic properties, such as improving cognitive function, treating digestive disorders, and alleviating pain. This compound is also known for its potent anti-arrhythmic effects .
Aplicaciones Científicas De Investigación
Acorine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-arrhythmic, anti-inflammatory, and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as a natural remedy in traditional medicine.
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acorine can be synthesized through various methods. One common approach involves the isolation of the compound from the epigeal parts of Aconitum coreanum . The structure of this compound has been established as 2-acetyl-14-hydroxy-hetesine . The synthetic route typically involves the extraction of the plant material followed by purification using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Acorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
Acorine is similar to other alkaloids found in the Aconitum genus, such as Guanfu base A and its analogues . These compounds also possess anti-arrhythmic properties and share a similar chemical structure. this compound is unique due to its specific molecular configuration and its potent effects on ion channels .
List of Similar Compounds
This compound stands out due to its specific therapeutic applications and its unique mechanism of action, making it a valuable compound in both traditional and modern medicine.
Propiedades
Número CAS |
1394-49-6 |
|---|---|
Fórmula molecular |
C22H29NO5 |
Peso molecular |
387.47 g/mol |
Sinónimos |
2α-Acetoxy, 11α,13β,14β-trihydroxy,4β-methylhetisane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


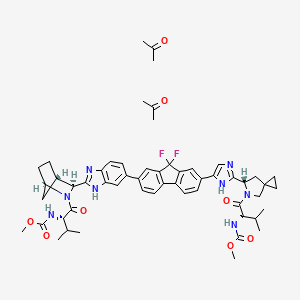

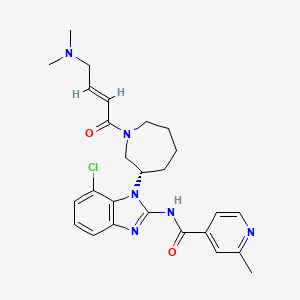

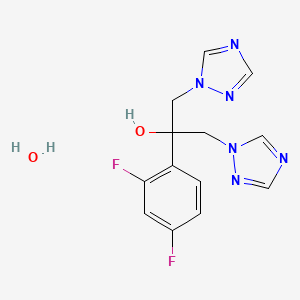
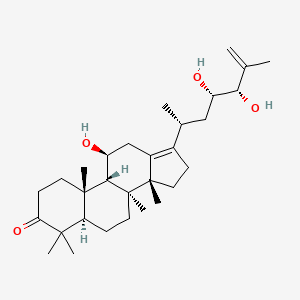
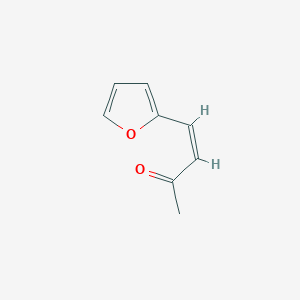
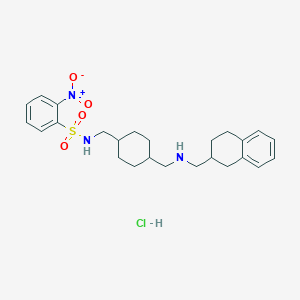
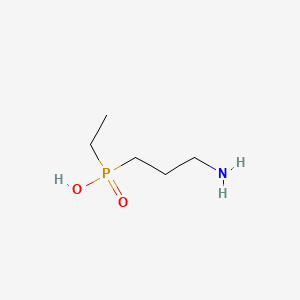
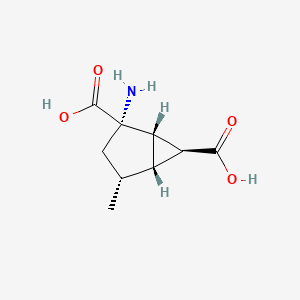
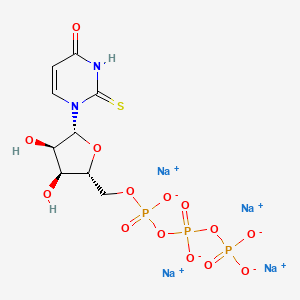
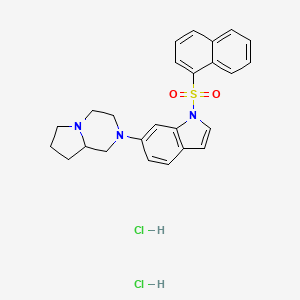
![sodium;(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1139191.png)
![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)
